11-[4-(diethylamino)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-[4-(diethylamino)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure. It belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(diethylamino)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the diethylamino group: This step often involves nucleophilic substitution reactions.
Attachment of the phenylcarbonyl group: This can be done using acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-[4-(diethylamino)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
11-[4-(diethylamino)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-[4-(diethylamino)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-[4-(diethylamino)phenyl]-10-(4-fluorobenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 8-benzoyl-11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
What sets 11-[4-(diethylamino)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its specific substitution pattern and the presence of both diethylamino and phenylcarbonyl groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-benzoyl-6-[4-(diethylamino)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O2/c1-3-33(4-2)23-16-13-20(14-17-23)29-28-25(11-8-12-27(28)34)31-26-19-22(15-18-24(26)32-29)30(35)21-9-6-5-7-10-21/h5-7,9-10,13-19,29,31-32H,3-4,8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCLZXQISKCVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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